2,4-Diiodo-3-(trifluoromethyl)pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and can involve various methods . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Direct Metalation and Functionalization
2,4-Diiodo-3-(trifluoromethyl)pyridine plays a significant role in direct metalation and subsequent functionalization of pyridines. It undergoes various reactions based on the choice of reagent, leading to selective carboxylation or other functionalizations at specific positions. This capability is crucial for preparing various pyridinecarboxylic acids and quinolinecarboxylic acids, enhancing their versatility in scientific research (Schlosser & Marull, 2003).
Synthesis and X-ray Structure Determination
Another significant application of this compound is in the synthesis of (trifluoromethoxy)pyridines. Efficient and large-scale synthesis methods have been developed for these compounds, leading to new building blocks for life-sciences-oriented research. X-ray crystallographic structure determinations of these pyridines have also been conducted, providing valuable insights into their molecular conformations (Manteau et al., 2010).
Ligand Synthesis and Complex Chemistry
This compound derivatives are also employed as ligands in complex chemistry. They have been used in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their diverse applications (Halcrow, 2005).
Trifluoromethyl-substituted Pyridines Synthesis
This compound is pivotal in the synthesis of trifluoromethyl-substituted pyridines. The displacement of iodine by in situ generated (trifluoromethyl)copper has been a successful method to convert iodopyridines into trifluoromethyl pyridines (Cottet & Schlosser, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-diiodo-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHDGKPTOYKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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